

Application Notes and Protocols for Hpk1-IN-30 in Syngeneic Mouse Models

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Compound of Interest

Compound Name: *Hpk1-IN-30*

Cat. No.: *B12412905*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **Hpk1-IN-30**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in preclinical syngeneic mouse models for cancer immunotherapy research. The following protocols and data are based on available information for closely related HPK1 inhibitors, including Hpk1-IN-2, and are intended to serve as a foundational resource for study design and execution.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and functions as an intracellular immune checkpoint.[4] Inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production, leading to a more robust anti-tumor immune response.[1] Preclinical studies with HPK1 inhibitors have demonstrated significant tumor growth inhibition in various syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[5][6] **Hpk1-IN-30** is a small molecule inhibitor designed to target the kinase activity of HPK1, thereby unleashing the full potential of the host's immune system to combat cancer.

Mechanism of Action

Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 phosphorylates key downstream adaptor proteins, most notably SLP-76 at Ser376.[4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[7] The degradation of SLP-76 dampens the TCR signaling cascade, leading to reduced T-cell activation and effector function.

Hpk1-IN-30, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76. This action stabilizes the SLP-76-mediated signaling complex, leading to sustained downstream signaling, enhanced T-cell activation, increased cytokine production (e.g., IL-2, IFN- γ), and ultimately, a more potent anti-tumor immune response.[1][8]

Data Presentation

The following tables summarize quantitative data from preclinical studies of representative HPK1 inhibitors in syngeneic mouse models. This data can be used as a reference for designing experiments with **Hpk1-IN-30**.

Table 1: In Vivo Efficacy of Hpk1-IN-2 in a Syngeneic Mouse Model

Parameter	Value	Reference
Compound	Hpk1-IN-2	[9]
Dosage	75 mg/kg and 150 mg/kg	[9]
Administration Route	Oral gavage	[9]
Dosing Schedule	Daily for 21 days	[9]
Tumor Growth Inhibition (TGI)	44% (at 75 mg/kg) and 64% (at 150 mg/kg)	[9]
Note	The specific syngeneic model was not specified in the source.	

Table 2: In Vivo Efficacy of Another HPK1 Inhibitor in the CT26 Syngeneic Model

Parameter	Value	Reference
Compound	Unnamed HPK1 Inhibitor	[5]
Dosage	30 mg/kg	[5]
Administration Route	Oral (p.o.)	[5]
Dosing Schedule	Twice daily	[5]
Tumor Model	CT26 (colorectal carcinoma)	[5]
Monotherapy TGI	42%	[5]
Combination Therapy	with anti-PD-1 (3 mg/kg, i.p.)	[5]
Combination TGI	95%	[5]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of **Hpk1-IN-30** in a syngeneic mouse model. These protocols are based on established methodologies for similar compounds.

Protocol 1: Evaluation of In Vivo Anti-Tumor Efficacy of Hpk1-IN-30 in a Syngeneic Mouse Model

1. Cell Line and Animal Model:

- **Cell Line:** Select a suitable murine cancer cell line that is syngeneic to the chosen mouse strain (e.g., MC38 or CT26 colorectal adenocarcinoma for C57BL/6 or BALB/c mice, respectively).
- **Animals:** Use immunocompetent mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old).

2. Tumor Implantation:

- Culture the selected cancer cells to ~80% confluency.

- Harvest and resuspend the cells in sterile, serum-free media or PBS at a concentration of 1×10^6 to 5×10^6 cells per 100 μL .
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Allow tumors to grow to a palpable size (e.g., 50-100 mm^3).

3. **Hpk1-IN-30** Formulation and Administration:

- Formulation for Oral Gavage: Based on a representative formulation for Hpk1-IN-2, a suspension can be prepared. For a 10 mg/mL solution, a possible formulation is:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline
 - Note: Prepare fresh daily. The solubility of **Hpk1-IN-30** should be confirmed and the formulation adjusted if necessary.
- Dosing: Based on the data for Hpk1-IN-2, a starting dose range of 75-150 mg/kg administered daily via oral gavage is recommended.[9] Dose optimization studies may be required.

4. Study Groups:

- Group 1: Vehicle control (formulation without **Hpk1-IN-30**)
- Group 2: **Hpk1-IN-30** (e.g., 75 mg/kg, daily)
- Group 3: **Hpk1-IN-30** (e.g., 150 mg/kg, daily)
- (Optional) Group 4: Positive control (e.g., anti-PD-1 antibody)
- (Optional) Group 5: Combination of **Hpk1-IN-30** and positive control

5. Monitoring and Endpoints:

- Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor animal body weight and general health status.
- At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.

6. Data Analysis:

- Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
- Perform statistical analysis to determine the significance of the observed differences.

Protocol 2: Pharmacodynamic Analysis of Hpk1-IN-30

Activity In Vivo

1. Experimental Setup:

- Follow the tumor implantation and treatment administration steps as described in Protocol 1.

2. Sample Collection:

- At selected time points after the final dose (e.g., 2, 6, and 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.
- Isolate splenocytes and tumor-infiltrating lymphocytes (TILs) from excised spleens and tumors.

3. Analysis of Target Engagement (pSLP-76 Inhibition):

- Isolate T cells from blood, spleen, or tumor.
- Stimulate the T cells ex vivo with an anti-CD3 antibody.

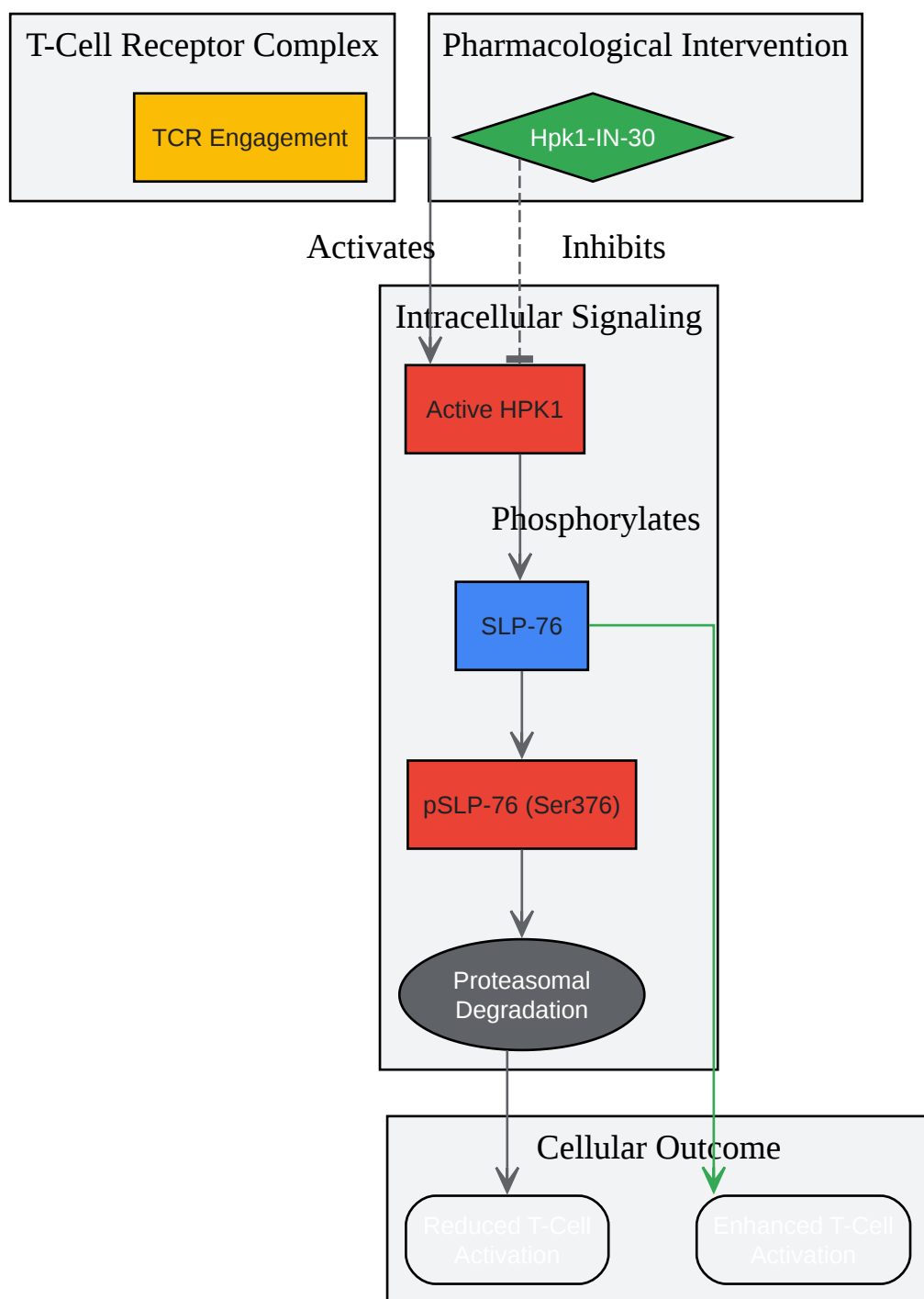
- Lyse the cells and perform Western blotting or a specific ELISA to measure the levels of phosphorylated SLP-76 (Ser376). A reduction in pSLP-76 levels in the **Hpk1-IN-30** treated groups compared to the vehicle control indicates target engagement.[5]

4. Analysis of Immune Cell Activation:

- Flow Cytometry: Stain isolated splenocytes and TILs with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD25, Ki67, Granzyme B, IFN- γ) to assess the activation and proliferation of T cells.
- Cytokine Analysis: Measure the levels of cytokines such as IL-2 and IFN- γ in the plasma or in the supernatant of ex vivo re-stimulated T cells using ELISA or multiplex bead-based assays.

Visualizations

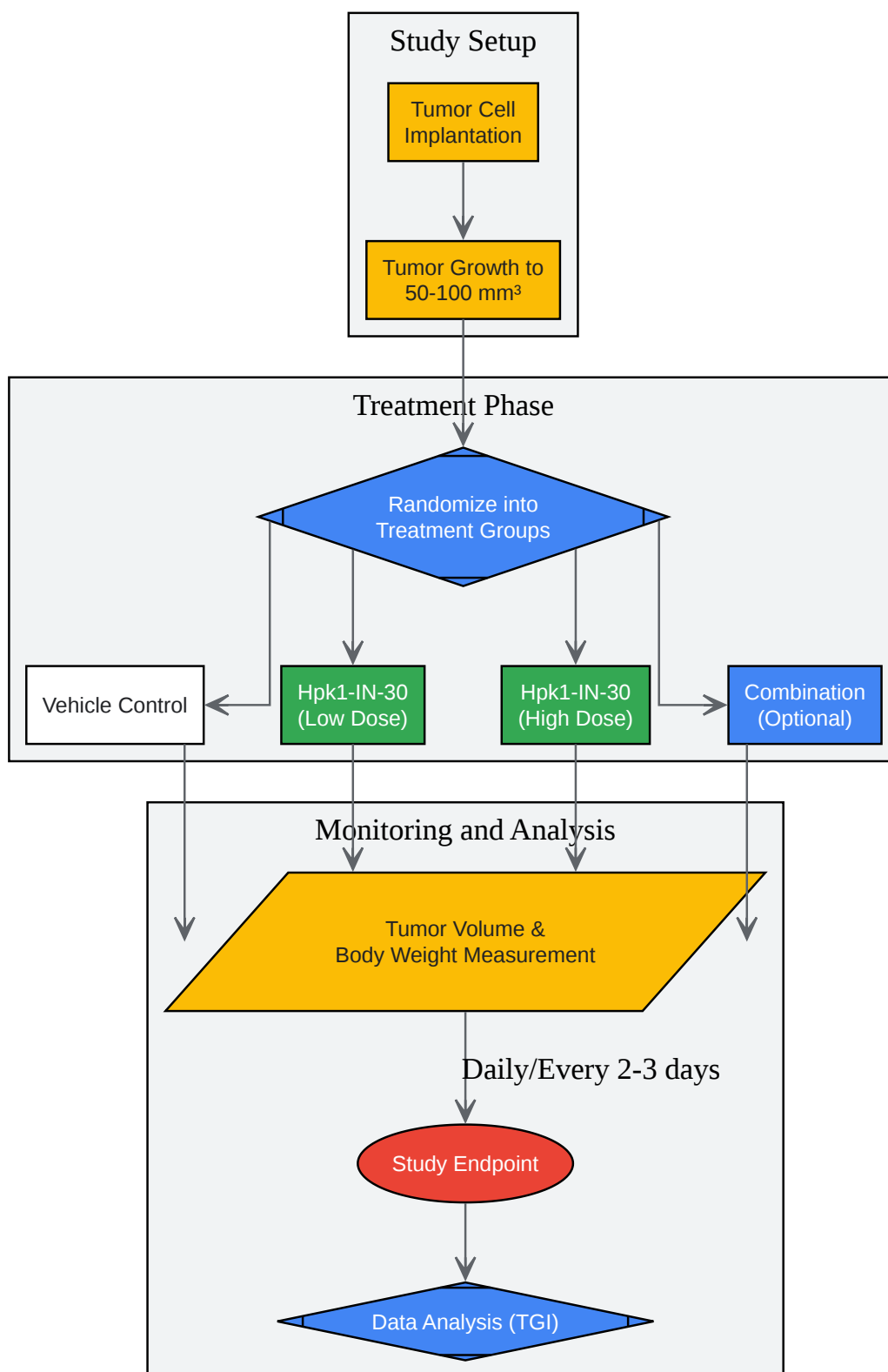
Signaling Pathway of HPK1 Inhibition



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Caption: HPK1 Signaling Pathway and Inhibition by **Hpk1-IN-30**.

Experimental Workflow for In Vivo Efficacy Study



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Caption: Experimental Workflow for **Hpk1-IN-30** In Vivo Efficacy.

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